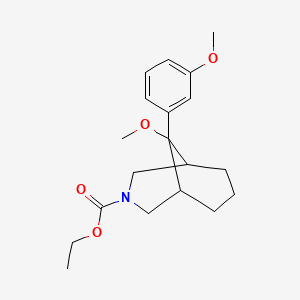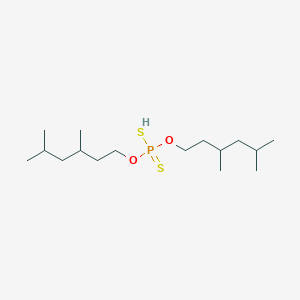
Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound with a unique structure that includes sulfur and phosphorus atoms
Preparation Methods
The synthesis of Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves multiple steps. One common method includes the reaction of 3,5-dimethylhexanol with a phosphorus-sulfur reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new organophosphorus compounds.
Scientific Research Applications
Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets through the formation of covalent bonds or by altering their conformation. The pathways involved may include oxidative stress response and signal transduction.
Comparison with Similar Compounds
Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane can be compared with other organophosphorus compounds such as:
Triazoles: These compounds also contain nitrogen and sulfur atoms and are known for their biological activity.
Pyrazoles: Similar to triazoles, pyrazoles have a five-membered ring structure and are used in various chemical and biological applications.
Urazoles: These compounds are known for their ability to form stable radicals and are used in the synthesis of complex molecular structures.
The uniqueness of this compound lies in its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H35O2PS2 |
|---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35O2PS2/c1-13(2)11-15(5)7-9-17-19(20,21)18-10-8-16(6)12-14(3)4/h13-16H,7-12H2,1-6H3,(H,20,21) |
InChI Key |
IYMCDJQWQXVRJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CCOP(=S)(OCCC(C)CC(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


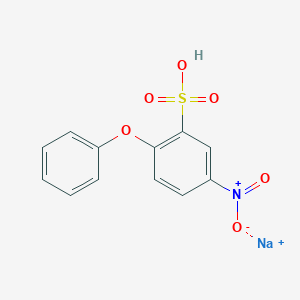
![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)
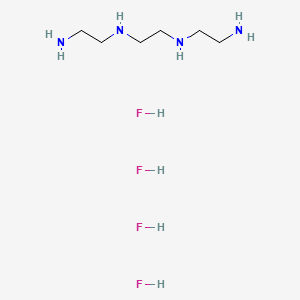
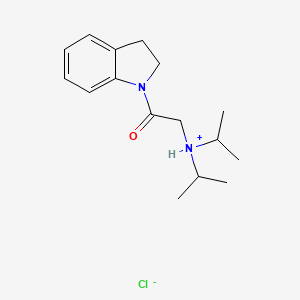
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)
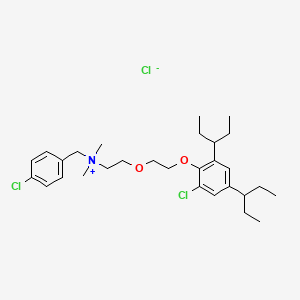
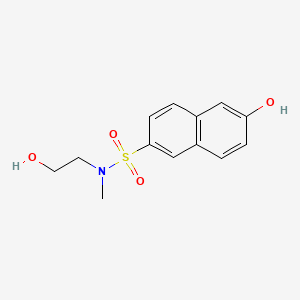
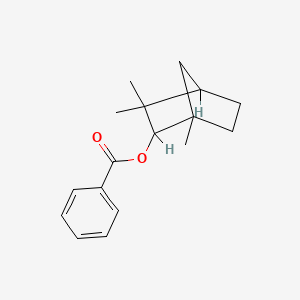
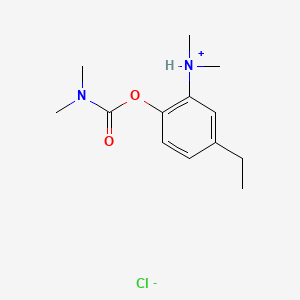
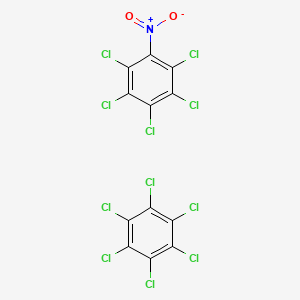
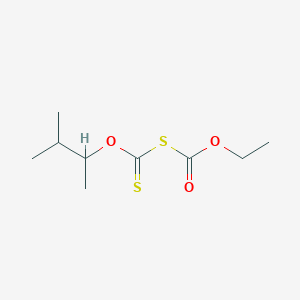
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765732.png)
